molecular formula C12H14N4O8 B594224 NBD-Fructose CAS No. 940961-04-6

NBD-Fructose

Cat. No. B594224
CAS RN: 940961-04-6
M. Wt: 342.3
InChI Key: PYUWRKIMILVYHE-GGZOMVNGSA-N
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Description

NBD-Fructose is a fluorescent derivative of fructose . It is formed by coupling NBD-chloride with the amine group of amino fructose . It has been used to monitor fructose uptake by the GLUT5 transporter in MCF-7, MDA-MB-435, and MDA-MB-231 human breast cancer cells .


Synthesis Analysis

Fructose was labeled with two fluorophores at the C-1 position: 7-nitro-1,2,3-benzoxadiazole (NBD) and Cy5.5 . The labeling site was chosen on the basis of the presence and substrate specificity of the key proteins involved in the first steps of fructose metabolism .


Molecular Structure Analysis

The molecular formula of NBD-Fructose is C12H14N4O8 . The SMILES representation of the molecule is O=C(C@@HC@HC@HCO)CNC1=CC=C(N+=O)C2=NON=C21 .


Chemical Reactions Analysis

NBD-Fructose is used to monitor fructose uptake by the GLUT5 transporter in various human breast cancer cells . It has been observed that extracellular 2NBDG, but not NBD-fructose was transported by primary plasma cells into the cytoplasm suggesting a specific mechanism that is unlinked from glucose import and that of chemically similar compounds .


Physical And Chemical Properties Analysis

NBD-Fructose displays excitation/emission maxima of 472/538 nm, respectively . It is a crystalline solid with a molecular weight of 342.3 .

Scientific Research Applications

1. Monitoring Fructose Uptake in Cancer Cells NBD-Fructose is a fluorescent derivative of fructose that has been used to monitor fructose uptake by the GLUT5 transporter in various human breast cancer cells . This application is particularly important in understanding the metabolic pathways of cancer cells and could potentially lead to new therapeutic strategies.

2. Rapid and On-Site Analysis of Fructose in Food A new fluorescent probe NBD-PQ-B, which uses NBD-Fructose as the fluorophore, has been developed for the rapid and on-site analysis of fructose in food . This is crucial in controlling the intake of fructose due to its link with metabolic diseases .

Development of Fluorescent Probes

NBD-Fructose is used in the development of fluorescent probes for biomolecular sensing . These probes can be used to detect and measure the presence of specific molecules in a sample, providing valuable information for various fields of research including biochemistry, medicine, and environmental science .

Visualization of Glucose Uptake

The fluorescent derivative of glucose, 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)-amino]-D-glucose (2NBDG), which is similar to NBD-Fructose, is used to visualize glucose uptake in live cells . This allows researchers to study glucose metabolism at a cellular level .

Study of Glucose Transport Mechanisms

Research has shown that the uptake of the fluorescent analog 2NBDG occurs independently of known glucose transporters . This suggests that NBD-Fructose could also be used to study fructose transport mechanisms that are independent of known fructose transporters .

6. Development of On-Site Food Analysis Tools The NBD-PQ-B/polyvinyl oxide (PEO) film, which uses NBD-Fructose, can be fabricated for on-site food analysis . This allows for the rapid detection of fructose in various food products, which is particularly useful in the food industry and for health monitoring .

Mechanism of Action

Target of Action

NBD-Fructose is a fluorescent derivative of fructose . It has been used to monitor fructose uptake by the GLUT5 transporter in human breast cancer cells . It’s important to note that the uptake of nbd-fructose occurs independently of known glucose transporters .

Mode of Action

NBD-Fructose interacts with its targets, primarily the GLUT5 transporter, to monitor fructose uptake . . It has been suggested that the uptake of NBD-Fructose occurs via a specific mechanism that is unlinked from glucose import and that of chemically similar compounds .

Biochemical Pathways

It is known that fructose metabolism plays a crucial role in various physiological processes, including energy production and the regulation of blood sugar levels . When fructose is consumed in excess, it may contribute to the pathogenesis of cardiometabolic disease .

Pharmacokinetics

It is known that the fluorescence of nbd-fructose increases linearly with increasing fructose concentration . This suggests that the compound may have good bioavailability.

Result of Action

It has been used to visualize fructose uptake in live cells at single-cell resolution . This suggests that NBD-Fructose may have potential applications in the study of fructose metabolism and related diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of NBD-Fructose. For instance, temperature significantly influences grapevine metabolism and consequently sugar accumulation in grapes . .

Future Directions

NBD-Fructose has been used to monitor fructose uptake by the GLUT5 transporter in various human breast cancer cells . This opens avenues for the development of more potent probes targeting GLUT5-expressing cancerous cells .

properties

IUPAC Name

(3S,4R,5R)-3,4,5,6-tetrahydroxy-1-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O8/c17-4-8(19)12(21)11(20)7(18)3-13-5-1-2-6(16(22)23)10-9(5)14-24-15-10/h1-2,8,11-13,17,19-21H,3-4H2/t8-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUWRKIMILVYHE-GGZOMVNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)C(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCC(=O)[C@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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